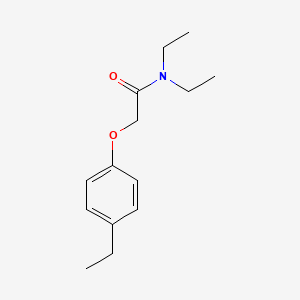
N,N-diethyl-2-(4-ethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-diethyl-2-(4-ethylphenoxy)acetamide” is likely to be an organic compound, based on its nomenclature. It seems to be an acetamide derivative, which means it contains a functional group consisting of an acyl group (RCO-) attached to nitrogen .
Synthesis Analysis
While specific synthesis methods for “N,N-diethyl-2-(4-ethylphenoxy)acetamide” are not available, acetamide compounds are generally prepared commercially by the reaction of amines with acetic anhydride or acetic acid .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
N,N-diethyl-2-(4-ethylphenoxy)acetamide: is a valuable compound in medicinal chemistry for the design and synthesis of new pharmaceutical compounds. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents. The compound’s versatility in forming derivatives makes it a cornerstone in drug development, particularly in the creation of molecules with potential anti-inflammatory, analgesic, or antipyretic effects .
Synthesis of Bioactive Molecules
This compound serves as a precursor in the synthesis of bioactive molecules. Its phenoxy acetamide group is a functional moiety in various bioactive compounds, including chalcones, indoles, and quinolines, which are known for their diverse pharmacological activities .
Repellent Formulations
In the field of public health, derivatives of phenoxy acetamide, like N,N-diethyl-2-(4-ethylphenoxy)acetamide , have been investigated for their repellent properties against insects such as Aedes aegypti, the primary vector for dengue fever and Zika virus .
Prodrug Development
The compound’s structure is conducive to the development of prodrugs. By attaching specific trigger motifs, such as dipeptides or glycosides, the compound can be engineered to release active pharmaceutical ingredients in a controlled manner, enhancing the efficacy and safety profile of drugs .
Chemical Library Construction
Enamine_000058: can be used to build extensive chemical libraries for high-throughput screening. Its structural diversity and reactivity make it an excellent candidate for creating large compound libraries that can be screened for various biological activities .
Material Science
The compound’s unique properties can be exploited in material science, particularly in the development of smart materials that respond to environmental stimuli. Its molecular structure could be incorporated into polymers or coatings that change properties in response to specific triggers .
Organic Synthesis
In organic chemistry, N,N-diethyl-2-(4-ethylphenoxy)acetamide is used as an intermediate in various synthetic pathways. It can undergo transformations such as alkylation, acylation, and cyclization, which are fundamental reactions in the synthesis of complex organic molecules .
Computational Chemistry
Lastly, computational chemistry applications benefit from the study of Enamine_000058 . Its molecular interactions and physicochemical properties can be modeled and predicted, aiding in the understanding of drug-receptor interactions and the optimization of pharmacokinetic and pharmacodynamic profiles .
Mecanismo De Acción
Propiedades
IUPAC Name |
N,N-diethyl-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-12-7-9-13(10-8-12)17-11-14(16)15(5-2)6-3/h7-10H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWLKYXDUZZRGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)methyl]-1-methylpyridinium iodide](/img/structure/B5195834.png)
![2-(2-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5195836.png)
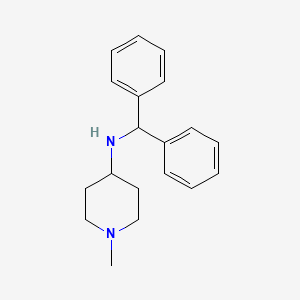
![2-imino-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5195850.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B5195865.png)
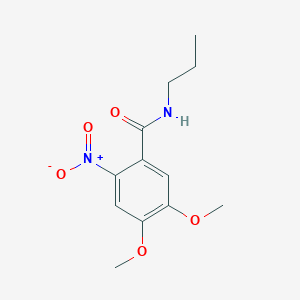
![2-chloro-4-{5-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5195880.png)
![6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5195882.png)
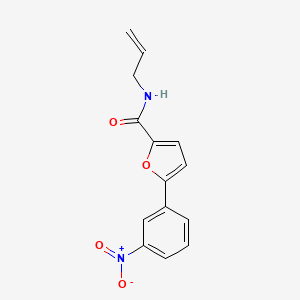
![1-(4-chlorobenzyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5195887.png)
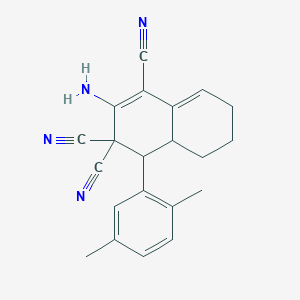
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5195919.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B5195925.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5195933.png)